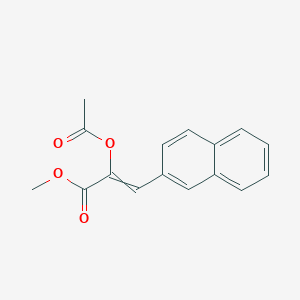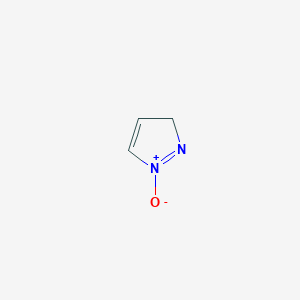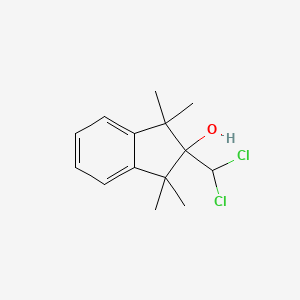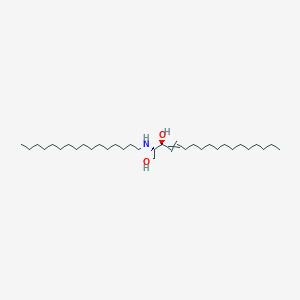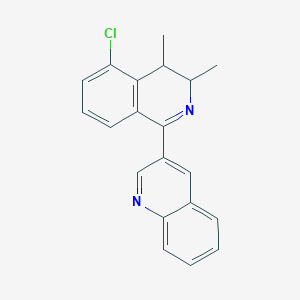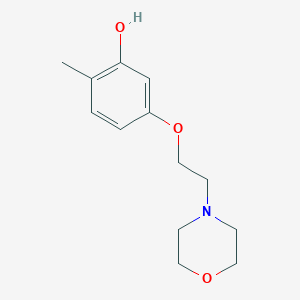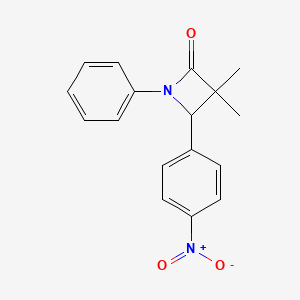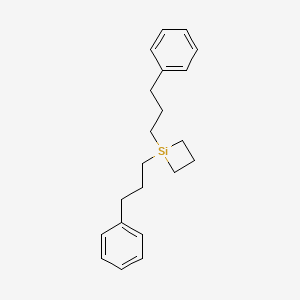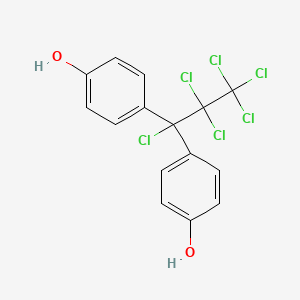
4,4'-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol is a synthetic organic compound characterized by the presence of two phenol groups attached to a hexachlorinated propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol typically involves the reaction of 1,1,1,3,3,3-hexachloropropane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups results in the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty polymers and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The hexachlorinated propane backbone may also contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexachloropropane: A related compound with a similar hexachlorinated propane backbone but lacking the phenol groups.
1,1,2,2,3,3-Hexachloropropane: Another hexachlorinated propane derivative with different substitution patterns.
4,4’-(Hexafluoroisopropylidene)diphenol: A compound with a similar diphenol structure but with fluorine atoms instead of chlorine.
Uniqueness
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol is unique due to the combination of its hexachlorinated propane backbone and phenol groups. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
844879-74-9 |
|---|---|
Formule moléculaire |
C15H10Cl6O2 |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
4-[1,2,2,3,3,3-hexachloro-1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H10Cl6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H |
Clé InChI |
DVZOKWBDFQOKFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


